Methyl 3-amino-6-chloro-5-(4-(2-ethoxy-2-oxoethyl)piperazin-1-yl)pyrazine-2-carboxylate
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Overview
Description
Methyl 3-amino-6-chloro-5-(4-(2-ethoxy-2-oxoethyl)piperazin-1-yl)pyrazine-2-carboxylate is a complex organic compound with a unique structure that includes a pyrazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-chloro-5-(4-(2-ethoxy-2-oxoethyl)piperazin-1-yl)pyrazine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino and chloro groups: These functional groups can be introduced through substitution reactions using reagents like ammonia and chlorine sources.
Attachment of the piperazine moiety: This step involves the reaction of the pyrazine intermediate with piperazine derivatives under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-chloro-5-(4-(2-ethoxy-2-oxoethyl)piperazin-1-yl)pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium azide or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can yield various substituted pyrazine derivatives.
Scientific Research Applications
Methyl 3-amino-6-chloro-5-(4-(2-ethoxy-2-oxoethyl)piperazin-1-yl)pyrazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-chloro-5-(4-(2-ethoxy-2-oxoethyl)piperazin-1-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the piperazine moiety can enhance its binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-6-chloro-5-(4-(2-hydroxyethyl)piperazin-1-yl)pyrazine-2-carboxylate: Similar structure but with a hydroxyethyl group instead of an ethoxy-oxoethyl group.
Methyl 3-amino-6-chloro-5-(4-(2-methoxy-2-oxoethyl)piperazin-1-yl)pyrazine-2-carboxylate: Similar structure but with a methoxy-oxoethyl group.
Uniqueness
The unique combination of functional groups in Methyl 3-amino-6-chloro-5-(4-(2-ethoxy-2-oxoethyl)piperazin-1-yl)pyrazine-2-carboxylate provides it with distinct chemical and biological properties. The presence of the ethoxy-oxoethyl group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
763110-52-7 |
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Molecular Formula |
C14H20ClN5O4 |
Molecular Weight |
357.79 g/mol |
IUPAC Name |
methyl 3-amino-6-chloro-5-[4-(2-ethoxy-2-oxoethyl)piperazin-1-yl]pyrazine-2-carboxylate |
InChI |
InChI=1S/C14H20ClN5O4/c1-3-24-9(21)8-19-4-6-20(7-5-19)13-11(15)17-10(12(16)18-13)14(22)23-2/h3-8H2,1-2H3,(H2,16,18) |
InChI Key |
QDTNATAUNIZEQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C2=NC(=C(N=C2Cl)C(=O)OC)N |
Origin of Product |
United States |
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